molecular formula C3H5N3O B175308 1-Methyl-1H-1,2,3-triazole 3-oxide CAS No. 116932-58-2

1-Methyl-1H-1,2,3-triazole 3-oxide

Cat. No.: B175308
CAS No.: 116932-58-2
M. Wt: 99.09 g/mol
InChI Key: DAZOJJAJFZKQGA-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole 3-oxide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole 3-oxide can be synthesized through various methods. One common approach involves the oxidation of 1-methyl-1H-1,2,3-triazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis, which allows for efficient and scalable production. This method utilizes a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances reaction efficiency, reduces waste, and improves safety .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,2,3-triazole 3-oxide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

1-methyl-3-oxidotriazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-5-2-3-6(7)4-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOJJAJFZKQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=N1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553531
Record name 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116932-58-2
Record name 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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